N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]acetamide
Beschreibung
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]acetamide is a chemical compound with the molecular formula C10H14N2O3S. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further linked to a carbamothioyl group and an acetamide moiety.
Eigenschaften
Molekularformel |
C11H15N3O3S2 |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C11H15N3O3S2/c1-8(15)12-11(18)13-9-4-6-10(7-5-9)19(16,17)14(2)3/h4-7H,1-3H3,(H2,12,13,15,18) |
InChI-Schlüssel |
CGUHZFAVYGANEQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Kanonische SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]acetamide typically involves the reaction of 4-(dimethylsulfamoyl)aniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with thiocarbamoyl chloride to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
Industrial production of N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures ranging from 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include solvents like ethanol or tetrahydrofuran and temperatures ranging from 0-25°C.
Substitution: Nucleophiles such as halides or amines; reaction conditions include solvents like dichloromethane or acetonitrile and temperatures ranging from 25-60°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{[4-(dimethylsulfamoyl)phenyl]acetamide: Similar in structure but lacks the carbamothioyl group.
N-{[4-(methylsulfamoyl)phenyl]carbamothioyl}acetamide: Similar but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.
N-{[4-(dimethylsulfamoyl)phenyl]carbamoyl}acetamide: Similar but with a carbamoyl group instead of a carbamothioyl group.
Uniqueness
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]acetamide is unique due to the presence of both the dimethylsulfamoyl and carbamothioyl groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
